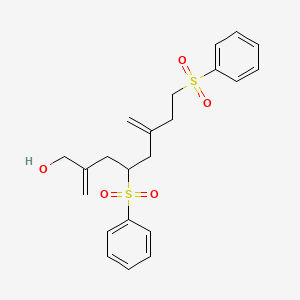![molecular formula C12H12N6O2S B13994375 3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide CAS No. 70421-80-6](/img/structure/B13994375.png)
3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a diazenyl group attached to a pyrazole ring, which is further substituted with a nitrophenyl group and a carbothioamide group. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide typically involves the reaction of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with hydrazinecarbothioamide . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, leading to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: A precursor in the synthesis of various pyrazole derivatives.
1-Substituted-3,5-dimethyl-4-[(substituted phenyl)diazenyl]pyrazoles: These compounds have similar structures but different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
70421-80-6 |
|---|---|
Formule moléculaire |
C12H12N6O2S |
Poids moléculaire |
304.33 g/mol |
Nom IUPAC |
3,5-dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide |
InChI |
InChI=1S/C12H12N6O2S/c1-7-11(8(2)17(16-7)12(13)21)15-14-9-3-5-10(6-4-9)18(19)20/h3-6H,1-2H3,(H2,13,21) |
Clé InChI |
GISMGWKERVLKGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C(=S)N)C)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Chloro-1-[3-(2-hydroxypropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13994315.png)







